3,3'-(Pyridine-3,5-diyl)dibenzoic acid
Description
Properties
IUPAC Name |
3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIXVHACOAZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with benzene derivatives under specific conditions. One common method is the hydrothermal synthesis, where metal(II) chloride precursors, pyridine-3,5-dicarboxylic acid, and various coligands (such as 1,10-phenanthroline, 2,2’-bipyridine, 2,2’-biimidazole, or pyridine) are used. The reaction is carried out in a sealed vessel at elevated temperatures, leading to the formation of coordination polymers .
Industrial Production Methods: Industrial production of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid may involve similar hydrothermal methods, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks
3,3'-(Pyridine-3,5-diyl)dibenzoic acid serves as an effective linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials have significant applications in catalysis, gas storage, and separation technologies.
Case Study: Synthesis of Coordination Polymers
- Metal Ions Used: Cobalt(II) and Nickel(II)
- Synthesis Method: The compound was utilized to create CPs through reactions involving metal salts under solvothermal conditions.
- Results: The resulting CPs exhibited high thermal stability and porosity, making them suitable for gas adsorption applications .
Catalysis
The compound has been shown to enhance catalytic activities in various organic transformations. For instance, it has been employed in the Knoevenagel condensation reaction as a catalyst.
Case Study: Catalytic Activity
- Catalyst Used: A 3D MOF synthesized with 3,3'-(Pyridine-3,5-diyl)dibenzoic acid and copper(II) ions.
- Performance: The catalyst demonstrated excellent activity with product yields reaching up to 99%, showcasing its potential for industrial applications .
Drug Delivery Systems
Research indicates potential applications of this compound in drug delivery systems due to its ability to form stable complexes with various drugs.
Case Study: Drug Delivery Research
- Focus: Investigating the binding affinity of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid with pharmaceutical compounds.
- Findings: The compound's coordination properties facilitate controlled release mechanisms for drugs, improving therapeutic efficacy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3,3’-(Pyridine-3,5-diyl)dibenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic or structural functions, depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Dicarboxylic Acid Ligands
Table 2: Catalytic Performance in Knoevenagel Condensation
Key Research Findings
- Photoluminescence : Zn(II) and Cd(II) CPs of 3,3'-(pyridine-3,5-diyl)dibenzoic acid emit blue light (λₑₘ = 450–470 nm), with quantum yields of 15–20%, making them candidates for optical materials .
- Thermal Stability : The ligand’s decomposition temperature exceeds 300°C, outperforming H₃BTC-based frameworks (<240°C) .
Biological Activity
3,3'-(Pyridine-3,5-diyl)dibenzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid includes two benzoic acid moieties connected by a pyridine ring. This structural configuration is believed to influence its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid. Notably, a related compound (21d) demonstrated significant in vitro antibacterial activity against various Gram-positive bacteria, comparable to established antibiotics like linezolid. The study indicated that this compound exhibited concentration-dependent bacteriostatic effects and had a prolonged impact on bacterial growth dynamics .
Table 1: Antibacterial Activity of Compound 21d Against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/ml) | Inhibition Type |
|---|---|---|
| Streptococcus pneumoniae | 0.5 | Bacteriostatic |
| Enterococcus faecalis | 1.0 | Bacteriostatic |
| Staphylococcus aureus | 0.25 | Bacteriostatic |
The mechanism by which 3,3'-(Pyridine-3,5-diyl)dibenzoic acid exerts its antibacterial effects involves interaction with bacterial cell components. Molecular docking studies suggest that the compound may bind to key enzymes involved in cell wall synthesis or disrupt membrane integrity. This binding affinity is attributed to the presence of the pyridine ring, which facilitates hydrogen bonding with target sites .
Study on Biofilm Inhibition
A significant aspect of bacterial infections is biofilm formation, which contributes to antibiotic resistance. In a recent study, compound 21d was evaluated for its ability to inhibit biofilm formation in S. pneumoniae. The results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass in a dose-dependent manner .
Figure 1: Inhibition of Biofilm Formation by Compound 21d
Biofilm Formation Inhibition (Note: Placeholder for actual data visualization)
Q & A
Q. Purity Optimization :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Employ Soxhlet extraction for residual metal catalyst removal.
- Use spectroscopic validation (¹H/¹³C NMR, FTIR) to confirm structural integrity .
What spectroscopic techniques are critical for characterizing the structural integrity of 3,3'-(pyridine-3,5-diyl)dibenzoic acid?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, carboxylic acid protons at δ 12–14 ppm) and carbon backbone integrity .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal packing and ligand geometry in metal-organic frameworks (MOFs) or coordination polymers .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.79 (pyridine-H), δ 13.1 (COOH) | |
| FTIR | 1686 cm⁻¹ (C=O), 1274 cm⁻¹ (C-O) | |
| XRD | Monoclinic system, P2₁/c space group |
How does 3,3'-(pyridine-3,5-diyl)dibenzoic acid function as a ligand in coordination chemistry?
Answer:
The compound acts as a polydentate ligand due to its pyridine nitrogen and carboxylate oxygen atoms, enabling diverse coordination modes:
- Bridging Ligand : Connects metal nodes in MOFs via µ₂ or µ₃ bonding, forming 1D chains or 3D networks .
- pH-Dependent Behavior : Carboxylic acid groups deprotonate in basic conditions, favoring coordination with transition metals (e.g., Co²⁺, Ni²⁺) .
- Magnetic Tuning : In Ni(II) complexes, weak antiferromagnetic interactions (J = -2.1 cm⁻¹) are observed, contrasting with Co(II) complexes showing spin-crossover behavior .
Experimental Design Tip :
Optimize solvent systems (e.g., DMF/H₂O mixtures) and reaction temperatures (80–120°C) to control crystallinity and dimensionality of coordination polymers .
What are the contradictions in reported catalytic efficiencies of MOFs incorporating this ligand, and how can they be resolved?
Answer:
Discrepancies arise from variations in:
Q. Resolution Strategies :
- Perform BET surface area analysis to correlate porosity with catalytic activity.
- Use X-ray photoelectron spectroscopy (XPS) to verify ligand deprotonation states .
What advanced applications exist for this compound in materials science?
Answer:
- Gas Adsorption : MOFs with this ligand show CO₂ uptake of 2.5 mmol/g at 1 bar, attributed to Lewis basic pyridine sites .
- Photocatalysis : Ni(II) complexes exhibit UV-Vis absorption bands at 350–400 nm, enabling dye degradation under visible light .
- Magnetism : Co(II) frameworks display slow magnetic relaxation, suggesting single-molecule magnet (SMM) potential .
Q. Table 2: MOF Performance Metrics
| Application | Metric | Reference |
|---|---|---|
| CO₂ Adsorption | 2.5 mmol/g at 298 K, 1 bar | |
| Dye Degradation | 90% MB removal in 2 hours |
How can computational methods (e.g., DFT) complement experimental data for this compound?
Answer:
- Electronic Structure : DFT calculations predict HOMO-LUMO gaps (~3.2 eV) consistent with UV-Vis spectra .
- MOF Stability : Simulated thermal gravimetric analysis (TGA) aligns with experimental decomposition thresholds (240°C) .
- Magnetic Coupling : Exchange interaction parameters (J) derived from broken-symmetry DFT match SQUID magnetometry data .
Methodological Note :
Use Gaussian09 with B3LYP functional and LANL2DZ basis sets for metal-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
